molecular formula C21H25ClN2O2 B309503 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

Cat. No. B309503
M. Wt: 372.9 g/mol
InChI Key: AXDVDDVWYFLCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, it has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide in lab experiments is its potential therapeutic applications. It is also relatively easy to synthesize, making it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for its use in materials science, such as in the development of new polymers and other materials.

Synthesis Methods

The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylphenylamine, followed by the reduction of the nitro group to an amine group using palladium on carbon. The resulting amine is then reacted with 2-ethylbutanoyl chloride to form the final product.

Scientific Research Applications

4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In addition, it has been studied for its use in organic synthesis and materials science.

properties

Product Name

4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-N-(3,5-dimethylphenyl)-3-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C21H25ClN2O2/c1-5-15(6-2)20(25)24-19-12-16(7-8-18(19)22)21(26)23-17-10-13(3)9-14(4)11-17/h7-12,15H,5-6H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

AXDVDDVWYFLCMH-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl

Origin of Product

United States

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